molecular formula C9H23N3O2 B14737164 N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine CAS No. 6271-28-9

N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine

Cat. No.: B14737164
CAS No.: 6271-28-9
M. Wt: 205.30 g/mol
InChI Key: RUIWVOZZICSKDP-UHFFFAOYSA-N
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Description

N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine are organic compounds with significant applications in various fields. N-propan-2-ylnitramide is known for its use in the synthesis of pharmaceuticals and agrochemicals, while N-propan-2-ylpropan-2-amine is a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propan-2-ylnitramide can be synthesized through the nitration of N-propan-2-ylamine using nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition .

N-propan-2-ylpropan-2-amine is commonly prepared by the reductive amination of acetone with isopropylamine. This reaction is catalyzed by hydrogen in the presence of a metal catalyst such as platinum or palladium .

Industrial Production Methods

Industrial production of N-propan-2-ylnitramide involves large-scale nitration processes with stringent safety measures due to the highly reactive nature of nitric acid. For N-propan-2-ylpropan-2-amine, continuous flow reactors are often used to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

N-propan-2-ylnitramide undergoes various chemical reactions, including:

N-propan-2-ylpropan-2-amine primarily undergoes:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

Scientific Research Applications

N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-propan-2-ylnitramide involves its interaction with biological molecules, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. N-propan-2-ylpropan-2-amine acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propan-2-ylnitramide is unique due to its nitramide functional group, which imparts distinct reactivity and applications in nitration reactions. N-propan-2-ylpropan-2-amine is notable for its versatility as an intermediate in various synthetic pathways .

Properties

CAS No.

6271-28-9

Molecular Formula

C9H23N3O2

Molecular Weight

205.30 g/mol

IUPAC Name

N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C6H15N.C3H8N2O2/c1-5(2)7-6(3)4;1-3(2)4-5(6)7/h5-7H,1-4H3;3-4H,1-2H3

InChI Key

RUIWVOZZICSKDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C.CC(C)N[N+](=O)[O-]

Origin of Product

United States

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